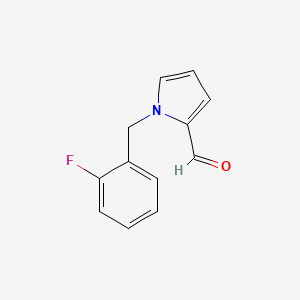

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde

Description

Contextual Significance of N-Substituted Pyrrole-2-carbaldehydes in Heterocyclic Chemistry

The pyrrole (B145914) ring is a fundamental scaffold in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govalliedacademies.org This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry, forming the core of complex macrocycles like porphyrins as well as numerous pharmaceuticals. alliedacademies.orgnih.gov

The functionalization of the pyrrole ring is crucial for modulating its chemical and biological properties. Pyrrole-2-carbaldehyde derivatives, in particular, are valuable intermediates in organic synthesis. nbinno.comorganic-chemistry.org The aldehyde group at the 2-position is a versatile handle for constructing more complex molecules, such as Schiff bases or other heterocyclic systems. rjptonline.org

Substitution at the nitrogen atom (N-substitution) of the pyrrole ring adds another layer of diversity and is a key strategy for fine-tuning molecular properties. N-substituted pyrrole-2-carbaldehydes are important synthons for building fused heterocyclic systems like indolizines, which themselves are components of many biologically active molecules and functional organic materials. researchgate.net While many pyrrole-2-carbaldehydes isolated from microorganisms are N-unsubstituted, those found in plants are frequently N-substituted. nih.gov This N-substituent can significantly influence the molecule's pharmacological profile and its potential as a therapeutic agent. For instance, studies on various N-substituted pyrrole derivatives have demonstrated their potential as potent anticoccidial and anti-inflammatory agents. alliedacademies.org The introduction of a substituent on the pyrrole nitrogen, such as the 2-fluorobenzyl group, can therefore be a deliberate design element to enhance biological activity or to direct the synthesis toward specific molecular targets.

Strategic Role of Fluorine Atom Incorporation in Organic Synthesis and Reactivity Modulation

The incorporation of fluorine into organic molecules is a powerful and widely used strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of the fluorine atom—its high electronegativity, small atomic radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent compound.

Judicious placement of fluorine can lead to significant improvements in a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity to target proteins by participating in favorable electrostatic or hydrogen bonding interactions. Furthermore, the lipophilicity of a molecule can be fine-tuned by fluorine substitution, which in turn affects its absorption, distribution, and transport properties within a biological system.

Key Effects of Fluorine Incorporation

Summary of the strategic advantages of introducing fluorine into organic molecules.

| Property Modified | Effect of Fluorine Substitution |

|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism, increasing drug half-life. |

| Binding Affinity | Can increase binding to target enzymes/receptors through unique interactions. |

| Lipophilicity | Increases lipophilicity, which can alter absorption and membrane permeability. |

| Acidity/Basicity (pKa) | Strong electron-withdrawing effect can significantly alter the pKa of nearby functional groups. |

| Conformation | Can influence molecular shape and preferred conformation due to steric and electronic effects. |

Overview of Key Research Areas Pertaining to 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its significant potential as an intermediate in several key research areas, primarily in medicinal chemistry and materials science. The value of this compound can be inferred from studies on closely related analogues.

A prominent area of research is the use of fluorinated pyrrole aldehydes as building blocks for complex pharmaceutical agents. For example, a related compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde, serves as a crucial intermediate in the synthesis of Vonoprazan, a modern drug used for treating acid-related gastrointestinal disorders. nbinno.com This highlights the industrial and medicinal relevance of pyrrole aldehydes containing a fluorinated phenyl ring.

Furthermore, research into novel anticancer agents has utilized the 1-(2-fluorophenyl)-1H-pyrrole core. In these studies, the fluorinated pyrrole moiety was elaborated into 3-aroyl-1-(2-fluorophenyl)pyrrole derivatives, which were found to be potent inhibitors of tubulin polymerization, a key mechanism for arresting cell division in cancer cells. nih.gov This demonstrates the utility of the 1-(2-fluorophenyl)pyrrole scaffold in the development of targeted cancer therapies.

Given its structure, this compound is a versatile synthetic intermediate. The aldehyde functional group can readily undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations to form larger, more complex structures. The N-(2-fluorobenzyl) group not only influences the molecule's biological activity but also its solubility and crystalline properties. Therefore, this compound is a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting a range of diseases, from microbial infections to cancer. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMSAHWKWXBPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360202 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63880-57-9 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 1 2 Fluorobenzyl 1h Pyrrole 2 Carbaldehyde

Established Synthetic Pathways for Pyrrole (B145914) Ring Construction and Functionalization

The construction of the target molecule can be approached in a stepwise manner: first, the synthesis of the N-substituted pyrrole ring, followed by its functionalization.

Approaches to the Pyrrole Nucleus with N-Substitution

The initial and crucial step is the formation of the 1-(2-fluorobenzyl)-1H-pyrrole core. This is achieved through various cyclization strategies that allow for the incorporation of the N-benzyl group.

The Paal-Knorr reaction is a classical and highly effective method for synthesizing substituted pyrroles. acs.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-fluorobenzylamine (B1294385). acs.orgrsc.org The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

The versatility of the Paal-Knorr synthesis has been enhanced through various catalytic systems and reaction conditions, including the use of iron(III) chloride in water, which allows for mild reaction conditions and good to excellent yields. organic-chemistry.org Other approaches have utilized heterogeneous catalysts like nanoporous silica (B1680970) or aluminas, which can facilitate the reaction under solvent-free conditions, increase catalytic activity, and allow for catalyst recycling. mdpi.com Microwave irradiation has also been employed to accelerate the reaction, often in conjunction with acidic or metallic catalysts. acs.org For the synthesis of 1-(2-fluorobenzyl)-1H-pyrrole, 2,5-dimethoxytetrahydrofuran (B146720) or 2,5-hexanedione (B30556) would serve as the 1,4-dicarbonyl precursor, reacting with 2-fluorobenzylamine.

Table 1: Selected Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

| Catalyst/Medium | Amine Substrate | Dicarbonyl Source | Conditions | Yield | Reference |

| Iron(III) chloride / Water | Various amines | 2,5-Dimethoxytetrahydrofuran | Mild | Good to Excellent | organic-chemistry.org |

| CATAPAL 200 (Alumina) | Primary amines | Acetonylacetone | 60 °C, 45 min, solvent-free | 68–97% | mdpi.com |

| None | Benzylamines, Anilines | 2,5-Hexanedione | Room Temp, solvent-free | Excellent | rsc.org |

| α-Amylase | Various amines | 1,4-Diketones | Mild | 60–99% | nih.gov |

| Isopropanol Microdroplets | Primary amines | 1,4-Diketones | Room Temp, 10 min | 83–99% | acs.org |

Palladium-Catalyzed Cyclizations and Annulation Reactions

Palladium catalysis offers powerful methods for constructing C-N bonds and forming heterocyclic rings. For the synthesis of N-substituted pyrroles, palladium-catalyzed reactions can be employed either to couple a pre-existing pyrrole ring with a benzyl (B1604629) halide or to construct the ring itself through an annulation process.

One prominent approach is the N-arylation or N-alkylation of pyrrole. While many methods focus on aryl chlorides, the principles can be extended to benzyl halides. rsc.orgresearchgate.net These reactions typically involve a palladium catalyst, a suitable ligand (such as phosphines or N-heterocyclic carbenes), and a base. rsc.orgnih.govacs.org The catalytic cycle involves oxidative addition of the palladium(0) complex to the benzyl halide, followed by coordination of the deprotonated pyrrole, and subsequent reductive elimination to form the N-C bond and regenerate the catalyst.

Palladium-catalyzed [4+1] annulation reactions represent another sophisticated strategy. mdpi.com In this approach, α-alkenyl-dicarbonyl compounds react with primary amines in a "one-pot" synthesis. The reaction proceeds through a cascade of enamine formation, cyclization, and β-hydride eliminations, with molecular oxygen often serving as the terminal oxidant to regenerate the active Pd(II) catalyst. mdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions for Pyrrole Synthesis/Functionalization

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| N-Arylation | Pd/keYPhos (0.8 mol%) | Pyrrole, Aryl chlorides | Low catalyst loading, excellent functional group tolerance | rsc.org |

| N-Arylation | Pd-NHC complexes | Pyrrole derivatives, Aryl chlorides | Employs air-stable palladium complexes | nih.gov |

| [4+1] Annulation | Pd(TFA)₂ | α-Alkenyl-dicarbonyls, Primary amines | "One-pot" cascade reaction, O₂ as terminal oxidant | mdpi.com |

| Three-Component Coupling | PdCl₂(PPh₃)₂ / CuI | Diiodo-acid, Amines, Acetylenes | One-pot synthesis of polysubstituted pyrroles | thieme-connect.com |

Selective Formylation of the Pyrrole Ring at the 2-Position

Once the 1-(2-fluorobenzyl)-1H-pyrrole nucleus is obtained, the next step is the introduction of a carbaldehyde group. Due to the electron-rich nature of the pyrrole ring, electrophilic substitution occurs preferentially at the C2 (α) position.

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). quimicaorganica.orgchemistrysteps.com

The mechanism involves several stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent). quimicaorganica.orgchemistrysteps.com

Electrophilic Attack: The electron-rich C2 position of the pyrrole ring attacks the Vilsmeier reagent. quimicaorganica.org

Aromatization and Hydrolysis: The resulting intermediate eliminates a proton to restore aromaticity. Subsequent hydrolysis of the iminium salt during aqueous workup yields the final pyrrole-2-carbaldehyde. quimicaorganica.orgorgsyn.org

This method is highly reliable for producing 2-formylated pyrroles and is a cornerstone in the synthesis of intermediates for various applications. ijpcbs.comrsc.org

Table 3: General Conditions for Vilsmeier-Haack Formylation of Pyrrole

| Reagent 1 | Reagent 2 | Solvent | Temperature | Workup | Reference |

| Phosphorus oxychloride | Dimethylformamide | Ethylene (B1197577) dichloride | 10–20°C then reflux | Aqueous Sodium Acetate | orgsyn.org |

| Phosphorus oxychloride | Dimethylformamide | N/A | Ice bath then 100°C | Hydrolysis | rsc.org |

Oxidative Annulation and Direct Csp³-H to C=O Oxidation Methods

More recent synthetic strategies allow for the de novo construction of pyrrole-2-carbaldehyde skeletons, bypassing the need for a separate formylation step on a pre-formed pyrrole. One such method involves an iodine/copper-mediated oxidative annulation. organic-chemistry.org This approach utilizes readily available starting materials such as aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. lookchem.comnih.gov

The proposed mechanism for this transformation is complex and involves several key steps:

Kornblum Oxidation: The aryl methyl ketone undergoes sequential iodination and Kornblum oxidation to form a phenylglyoxal (B86788) intermediate. organic-chemistry.org

Condensation: The arylamine and acetoacetate ester condense to form an enaminone.

Cyclization and Oxidation: The phenylglyoxal and enaminone intermediates undergo condensation, cyclization, and subsequent oxidative aromatization to form the pyrrole ring.

Csp³-H Oxidation: A key feature of this reaction is the direct oxidation of a methyl group (originating from the acetoacetate ester) to the final aldehyde functional group. Mechanistic studies, including labeling experiments, suggest that the oxygen atom in the aldehyde is derived from molecular oxygen (O₂). organic-chemistry.orglookchem.com

This method provides a greener and more atom-economical route, avoiding stoichiometric quantities of hazardous oxidants and harsh reaction conditions. nih.govfigshare.comacs.org

Table 4: Key Features of Oxidative Annulation for Pyrrole-2-carbaldehyde Synthesis

| Catalytic System | Reactants | Oxidant | Key Transformation | Advantages | Reference |

| Copper / Iodine | Aryl methyl ketones, Arylamines, Acetoacetate esters | O₂ | De novo synthesis with direct Csp³-H to C=O oxidation | Avoids hazardous oxidants, scalable | organic-chemistry.orglookchem.comnih.gov |

| Electrochemical | 1,3-Dicarbonyl compounds, Primary amines | None (Electro-oxidative) | Intermolecular dehydrocyclization | Transition-metal free, mild conditions | acs.org |

Introduction of the 2-Fluorobenzyl Moiety via N-Alkylation

The primary route for the synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde involves the N-alkylation of pyrrole-2-carbaldehyde with a suitable 2-fluorobenzyl electrophile, typically 2-fluorobenzyl bromide or 2-fluorobenzyl chloride.

Nucleophilic Substitution Reactions for N-Alkylation

The fundamental mechanism for this transformation is a nucleophilic substitution reaction. The pyrrole nitrogen of pyrrole-2-carbaldehyde, after deprotonation by a base, acts as a nucleophile. It attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide and forming the new nitrogen-carbon bond. The presence of the aldehyde group at the 2-position can influence the reactivity of the pyrrole ring, but N-alkylation is generally the favored pathway under appropriate conditions.

Optimization of Alkylation Conditions for Regioselectivity and Yield

The efficiency and yield of the N-alkylation are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and reaction time.

Base: A variety of bases can be employed to deprotonate the pyrrole nitrogen. Common choices include alkali metal carbonates (e.g., potassium carbonate), hydrides (e.g., sodium hydride), and hydroxides (e.g., potassium hydroxide). The strength of the base is a critical factor; for instance, sodium hydride provides irreversible deprotonation, which can drive the reaction to completion.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they effectively dissolve the pyrrole salt and promote the SN2 reaction pathway. nih.gov Other solvents like acetone (B3395972) and tetrahydrofuran (B95107) (THF) can also be utilized. nih.govgoogle.com

Temperature: The reaction temperature can affect the rate of reaction. While some N-alkylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield. nih.gov Typical temperature ranges are between ambient temperature and 60 °C. nih.gov

A hypothetical optimization study for the synthesis of this compound is presented in the table below, based on common conditions for similar N-alkylation reactions. nih.gov

Table 1: Hypothetical Optimization of N-Alkylation Conditions

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 24 | Moderate |

| 2 | KOH (2.0) | DMSO | Room Temp | 12 | Moderate to Good |

| 3 | NaH (1.2) | THF | 0 to Room Temp | 6 | Good |

This table is illustrative and based on general principles of N-alkylation of pyrroles. Specific experimental data for this compound is not available.

Advanced and Multi-Component Synthetic Routes

While direct N-alkylation is the most straightforward approach, more advanced strategies aim to construct the pyrrole ring and introduce the N-substituent in a more convergent manner.

One-Pot Synthesis Strategies for Pyrrole Derivatives

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps. For N-substituted pyrrole-2-carbaldehydes, a one-pot approach could involve the reaction of a primary amine (2-fluorobenzylamine) with a suitable precursor that generates the pyrrole-2-carbaldehyde skeleton in situ. For example, the reaction of carbohydrates with primary amines in the presence of an acid catalyst can yield N-substituted pyrrole-2-carbaldehydes.

Cascade Reactions Leading to this compound Scaffolds

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an elegant method for the rapid assembly of complex molecules. A potential cascade route to the target compound could involve the reaction of 2-fluorobenzylamine with a 1,4-dicarbonyl compound (or a precursor) that already contains the aldehyde functionality or a group that can be readily converted to it. This would combine the Paal-Knorr pyrrole synthesis with the introduction of the N-substituent in a single, efficient step.

Process Optimization and Scalability Studies in the Synthesis of this compound

For the large-scale synthesis of this compound, process optimization is crucial to ensure safety, cost-effectiveness, and sustainability. Key considerations include:

Reagent Cost and Availability: Selecting inexpensive and readily available starting materials like pyrrole-2-carbaldehyde and 2-fluorobenzyl chloride is paramount.

Reaction Concentration: Maximizing the concentration of reactants can improve throughput, but this must be balanced with considerations of heat transfer and potential side reactions.

Work-up and Purification: Developing a simple and efficient work-up procedure to isolate the product is essential. This may involve extraction, crystallization, or chromatography. For large-scale production, crystallization is often preferred over chromatography due to cost and scalability.

Safety: A thorough risk assessment of the reaction is necessary, particularly when using reactive reagents like sodium hydride or running reactions at elevated temperatures.

While specific scalability studies for this compound are not published, the general principles of chemical process development would be applied to transition the synthesis from laboratory scale to pilot plant or industrial production.

Influence of Solvent Systems and Temperature Control on Reaction Efficiency

The selection of an appropriate solvent and the precise control of temperature are paramount for maximizing the yield and purity of this compound. These parameters directly influence reaction kinetics, solubility of reagents, and the stability of intermediates.

The synthetic pathway generally begins with the formylation of pyrrole, often achieved through the Vilsmeier-Haack reaction, followed by an N-alkylation step. In the Vilsmeier-Haack reaction, a solvent like ethylene dichloride is often employed. orgsyn.org Temperature control is critical during this stage; the initial formation of the Vilsmeier reagent from phosphorus oxychloride and dimethylformamide is highly exothermic and requires cooling to between 5 and 20°C to prevent degradation and side reactions. orgsyn.org Subsequently, the reaction mixture is heated to reflux to facilitate the electrophilic substitution on the pyrrole ring and drive the reaction to completion. orgsyn.org

For the subsequent N-alkylation of 1H-pyrrole-2-carbaldehyde with a 2-fluorobenzyl halide, the choice of solvent is crucial for the efficiency of the nucleophilic substitution. Polar aprotic solvents are generally preferred as they can solvate the cation of the base used, thereby liberating the pyrrolide anion to act as an effective nucleophile. The temperature for this step must be optimized to ensure a reasonable reaction rate without promoting unwanted side reactions.

Table 1: Illustrative Influence of Solvent and Temperature on the N-Alkylation Step

| Solvent System | Temperature (°C) | Typical Reaction Time (hours) | Observed Yield (%) | Notes |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 25 | 12 | 85 | Good solubility of reagents; moderate reaction rate. |

| Dimethylformamide (DMF) | 60 | 4 | 92 | Increased rate, leading to higher throughput. |

| Acetonitrile (MeCN) | 60 | 8 | 80 | Lower boiling point may require reflux conditions. |

This table presents illustrative data based on general principles for similar N-alkylation reactions.

Catalyst Selection and Reaction Monitoring Techniques

The choice of catalyst and the methods for monitoring the reaction are critical for optimizing the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. researchgate.net For the N-alkylation step, a strong base is necessary to deprotonate the pyrrole nitrogen, forming the nucleophilic pyrrolide anion. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3).

In some cases, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) may be employed. A PTC facilitates the transfer of the anionic pyrrole species from a solid or aqueous phase to an organic phase where the 2-fluorobenzyl halide is dissolved, thereby accelerating the reaction rate.

Table 2: Effect of Base and Catalyst on N-Alkylation Efficiency

| Base | Catalyst | Solvent | Typical Yield (%) | Notes |

|---|---|---|---|---|

| NaH | None | DMF | 95 | Highly effective, but requires anhydrous conditions. |

| K2CO3 | None | DMF | 88 | Milder, safer base; reaction may be slower. |

This table presents illustrative data based on general principles for similar N-alkylation reactions.

Effective reaction monitoring is essential for determining reaction completion, optimizing conditions, and minimizing byproduct formation. A primary technique for qualitative, real-time tracking is Thin-Layer Chromatography (TLC) . It allows for the rapid visualization of the consumption of starting materials (1H-pyrrole-2-carbaldehyde and 2-fluorobenzyl halide) and the formation of the desired product.

For more quantitative and detailed analysis, instrumental methods are employed. High-Performance Liquid Chromatography (HPLC) can provide precise data on the conversion rate and the purity of the product. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, which can be used for in-line analysis in flow chemistry systems to monitor the reaction in real-time. beilstein-journals.org This technique allows for the identification of intermediates and a deeper understanding of the reaction kinetics and mechanism. beilstein-journals.org

Chemical Transformations and Reactivity Profiles of 1 2 Fluorobenzyl 1h Pyrrole 2 Carbaldehyde

Reactivity at the Pyrrole (B145914) Ring

The pyrrole ring, being an electron-rich aromatic system, is predisposed to electrophilic attack. However, the substituents on the ring significantly modulate this reactivity, influencing both the rate and regioselectivity of such transformations.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Core

The pyrrole nucleus in 1-(2-fluorobenzyl)-1H-pyrrole-2-carbaldehyde is susceptible to electrophilic aromatic substitution. The outcome of these reactions is directed by the combined electronic effects of the N-benzyl group and the C-2 carbaldehyde. The carbaldehyde group is a deactivating group and a meta-director in benzene (B151609) chemistry; however, in the context of the five-membered pyrrole ring, its influence is more complex. Generally, electrophilic substitution on 2-substituted pyrroles occurs at the C4 or C5 position. The N-benzyl group, being weakly activating, does not exert a strong directing effect.

Common electrophilic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group onto the pyrrole ring can be achieved using nitrating agents such as nitric acid in acetic anhydride. The substitution is expected to occur primarily at the 4 or 5-position.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for the selective halogenation of the pyrrole ring, yielding bromo- or chloro-substituted derivatives, respectively.

Sulfonation: Treatment with sulfur trioxide-pyridine complex can introduce a sulfonic acid group onto the pyrrole core.

Friedel-Crafts Reactions: While pyrroles are often prone to polymerization under strongly acidic conditions typical for Friedel-Crafts reactions, milder Lewis acids or alternative procedures can be used for acylation or alkylation. For instance, the Friedel-Crafts alkylation of pyrrole-2-carboxaldehyde has been shown to yield the 4-substituted product.

| Reaction | Reagent | Expected Position of Substitution |

| Nitration | HNO₃/Ac₂O | 4 or 5 |

| Bromination | N-Bromosuccinimide (NBS) | 4 or 5 |

| Chlorination | N-Chlorosuccinimide (NCS) | 4 or 5 |

| Sulfonation | SO₃·pyridine | 4 or 5 |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid (mild) | 4 |

Heteroatom Modifications and Functional Group Interconversions on the Pyrrole Ring

Direct modification of the nitrogen heteroatom of the pyrrole ring in this compound is generally limited due to the presence of the stable N-benzyl bond. Cleavage of this bond would require harsh conditions, potentially leading to decomposition of the molecule.

Transformations of the Carbaldehyde Functional Group

The carbaldehyde group at the 2-position of the pyrrole ring is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid. This transformation is a key step in the synthesis of many biologically active compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used methods for the oxidation of pyrrole-2-carbaldehydes include:

Pinnick Oxidation: This method utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for the byproduct hypochlorous acid, such as 2-methyl-2-butene. It is known for its high efficiency and tolerance of various functional groups.

Tollens' Reagent: The use of silver oxide in a basic medium (Tollens' reagent) provides a mild method for aldehyde oxidation.

Potassium Permanganate (KMnO₄): Under controlled conditions, KMnO₄ can effectively oxidize the aldehyde to a carboxylic acid.

Jones Oxidation: A solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) is a powerful oxidizing agent, though its harsh acidic conditions may not be suitable for all substrates.

| Oxidizing Agent | Typical Conditions | Product |

| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, 2-methyl-2-butene | 1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid |

| Silver(I) Oxide (Ag₂O) | aq. NaOH/EtOH | 1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Acetone (B3395972)/H₂O, basic | 1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid |

| Chromium Trioxide (CrO₃) | Acetone, H₂SO₄ | 1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid |

Reduction Pathways to Alcohols and Other Derivatives

The carbaldehyde group can be reduced to a primary alcohol, [1-(2-fluorobenzyl)-1H-pyrrol-2-yl]methanol. This transformation is typically achieved using hydride-based reducing agents. The choice of the reducing agent can influence the selectivity of the reaction, particularly if other reducible functional groups are present in the molecule.

Common reducing agents for this transformation include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. It is often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, capable of reducing a wider range of functional groups, including esters and carboxylic acids. It must be used in anhydrous ethereal solvents.

Diisobutylaluminium Hydride (DIBAL-H): Can be used for the selective reduction of esters to aldehydes at low temperatures, but will reduce aldehydes to primary alcohols.

The resulting primary alcohol can be further transformed into other derivatives, such as halides (via reaction with SOCl₂ or PBr₃) or ethers (via Williamson ether synthesis).

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | [1-(2-Fluorobenzyl)-1H-pyrrol-2-yl]methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF (anhydrous) | [1-(2-Fluorobenzyl)-1H-pyrrol-2-yl]methanol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane (anhydrous) | [1-(2-Fluorobenzyl)-1H-pyrrol-2-yl]methanol |

Nucleophilic Addition and Condensation Reactions of the Aldehyde

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles, leading to a variety of addition and condensation products. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Key reactions include:

Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CHR) allows for the conversion of the aldehyde into an alkene, providing a versatile method for the synthesis of vinylpyrrole derivatives.

Henry Reaction (Nitroaldol Reaction): Condensation with a nitroalkane, such as nitromethane, in the presence of a base, yields a β-nitro alcohol. This product can be further transformed into other functional groups.

Knoevenagel Condensation: Reaction with an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (like piperidine (B6355638) or an ionic liquid) leads to the formation of a new carbon-carbon double bond. rsc.org

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to afford the corresponding amine.

Grignard and Organolithium Reactions: Addition of organometallic reagents such as Grignard reagents (RMgX) or organolithiums (RLi) results in the formation of secondary alcohols.

| Reaction | Nucleophile/Reagent | Product Type |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |

| Henry Reaction | Nitroalkane (RCH₂NO₂) / Base | β-Nitro alcohol |

| Knoevenagel Condensation | Active methylene compound / Base | α,β-Unsaturated system |

| Reductive Amination | Amine (RNH₂) / Reducing agent | Substituted amine |

| Grignard Reaction | Grignard reagent (RMgX) | Secondary alcohol |

Reactivity of the 2-Fluorobenzyl Substituent

The 2-fluorobenzyl group attached to the N-1 position of the pyrrole ring in this compound possesses a distinct reactivity profile governed by the electronic properties of the fluorine atom and its steric influence. This section explores the electronic effects on the aromatic ring, the impact of the substituent on the pyrrole core, and the potential for modifying the fluorobenzyl moiety.

Electronic Effects of the Fluorine Atom on Aromatic Ring Activation

The fluorine atom on the benzyl (B1604629) ring exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R or +M). researchgate.netcsbsju.edu

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the π-system of the aromatic ring. csbsju.edu This donation of electron density increases the electron density at the ortho and para positions relative to the meta position. libretexts.org

In the case of halogens, the strong inductive effect generally outweighs the resonance effect, leading to net deactivation of the aromatic ring. researchgate.netmasterorganicchemistry.com However, the resonance effect, while weaker, is still significant enough to direct incoming electrophiles to the ortho and para positions. csbsju.edulibretexts.org Therefore, the 2-fluorobenzyl ring in the target molecule is considered deactivated towards electrophilic aromatic substitution, yet any such reaction would be expected to occur primarily at the positions ortho and para to the fluorine atom (C3 and C5 of the benzyl ring). Among the halogens, fluorine's deactivation is the weakest, likely due to better orbital overlap between the fluorine 2p and carbon 2p orbitals compared to larger halogens. masterorganicchemistry.com

| Substituent (C₆H₅-X) | Relative Rate (Benzene = 1) | Effect on Ring |

|---|---|---|

| -OH | 1000 | Strongly Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -F | 0.15 | Weakly Deactivating |

| -Cl | 0.033 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

ortho-Substituent Effects on Pyrrole Reactivity

The entire 1-(2-fluorobenzyl) group influences the reactivity of the pyrrole ring through a combination of steric and electronic factors. Pyrrole is an electron-rich heterocycle that is highly reactive towards electrophilic substitution, typically at the C2 and C5 positions. pharmaguideline.com

Electronic Effects: The benzyl group itself is generally considered to be weakly electron-withdrawing when attached to a π-excessive system like pyrrole. This effect, compounded by the inductive withdrawal from the fluorine atom, reduces the electron density of the pyrrole ring. This deactivation makes the pyrrole core less reactive towards electrophiles than unsubstituted pyrrole, but it remains a highly activated system compared to benzene. pharmaguideline.com

Steric Effects: The presence of the bulky 2-fluorobenzyl group at the N-1 position can sterically hinder the approach of reagents to the adjacent C2 and C5 positions of the pyrrole ring. This steric hindrance can affect the regioselectivity of reactions. For instance, in reactions where both C2 and C5 are available, substitution might be favored at the less hindered C5 position. In the case of this compound, the C2 position is already functionalized, so reactions would target the C3, C4, and C5 positions, with C5 being the most likely site for electrophilic attack.

Potential for Further Functionalization of the Fluorobenzyl Group

The 2-fluorobenzyl substituent itself offers opportunities for selective chemical modification, allowing for the synthesis of more complex derivatives while preserving the pyrrole-2-carbaldehyde core.

The primary route for functionalization is directed ortho-metalation (DoM). The fluorine atom, being an effective ortho-directing group, can facilitate the deprotonation of the adjacent C3 position on the benzyl ring using strong organometallic bases like organolithium reagents. epfl.chresearchgate.net The resulting aryllithium or related organometallic intermediate can then be trapped with a variety of electrophiles to introduce new substituents with high regioselectivity. epfl.chresearchgate.net This strategy provides a powerful tool for elaborating the structure of the fluorobenzyl moiety.

Another potential, though more challenging, transformation is nucleophilic aromatic substitution (SNAr) to replace the fluorine atom. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. While the pyrrole-2-carbaldehyde unit is electron-withdrawing, its effect may not be sufficient to activate the fluorobenzyl ring for SNAr under standard conditions.

| Reaction Type | Reagents | Position of Functionalization | Potential Product Structure |

|---|---|---|---|

| Directed ortho-Metalation/Carboxylation | 1. n-BuLi or s-BuLi 2. CO₂ | C3 (benzyl ring) | Introduction of a -COOH group |

| Directed ortho-Metalation/Silylation | 1. n-BuLi or s-BuLi 2. TMS-Cl | C3 (benzyl ring) | Introduction of a -Si(CH₃)₃ group |

| Directed ortho-Metalation/Iodination | 1. n-BuLi or s-BuLi 2. I₂ | C3 (benzyl ring) | Introduction of an -I group |

| Directed ortho-Metalation/Borylation | 1. n-BuLi or s-BuLi 2. B(OiPr)₃ | C3 (benzyl ring) | Introduction of a -B(OH)₂ group (after hydrolysis) |

Role of 1 2 Fluorobenzyl 1h Pyrrole 2 Carbaldehyde As a Versatile Building Block in Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The aldehyde group and the pyrrole (B145914) nucleus of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde provide reactive sites for the construction of fused ring systems, leading to the formation of diverse and complex heterocyclic structures.

Synthesis of Fused Pyrrole Derivatives (e.g., Indolizines, Pyrroloquinolines)

N-substituted pyrrole-2-carboxaldehydes, such as this compound, are recognized as versatile synthons in the synthesis of indolizine (B1195054) derivatives. researchgate.net Indolizines are nitrogen-containing heterocyclic compounds with a 10π-electron system, and their synthesis is of significant interest due to their presence in various biologically active molecules and organic functional materials. researchgate.net The general synthetic strategies often involve the reaction of an N-substituted pyrrole-2-carboxaldehyde with a suitable reagent to construct the second nitrogen-containing ring.

While specific examples detailing the use of this compound in the synthesis of indolizines or pyrroloquinolines are not extensively documented in publicly available research, the general reactivity of N-substituted pyrrole-2-carboxaldehydes suggests its potential in such transformations. These reactions often proceed through mechanisms like [3+2] cycloaddition reactions, which are a common method for constructing five-membered rings, leading to dihydropyrrolizine skeletons.

Formation of Polycyclic Aromatic Nitrogen Heterocycles

The structural framework of this compound also lends itself to the synthesis of polycyclic aromatic nitrogen heterocycles. Through multi-step synthetic sequences, the pyrrole and benzyl (B1604629) moieties can be further elaborated and fused with additional aromatic rings. Methodologies such as intramolecular cyclizations and transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of such complex aromatic systems. Although specific research focusing on this compound as a precursor for these structures is limited, its potential is inferred from the known reactivity of related pyrrole derivatives in organic synthesis.

Application in the Development of Chemical Ligands and Organocatalysts

Design and Synthesis of Ligands for Metal-Mediated Catalysis

The aldehyde functional group of this compound can be readily converted into other functionalities, such as imines or amines, through condensation reactions with primary amines. The resulting Schiff bases or N,N-bidentate ligands can then coordinate with various transition metals to form metal complexes. These complexes have the potential to be utilized as catalysts in a range of organic transformations. The fluorine substituent on the benzyl ring can influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. While the synthesis of Schiff base ligands from pyrrole-2-carbaldehyde and their metal complexes is a known strategy, specific studies detailing ligands derived from this compound are not widely reported.

Utilization in Chiral Organocatalytic Transformations

The development of chiral organocatalysts is a rapidly growing area of research. The scaffold of this compound can, in principle, be modified to incorporate chiral auxiliaries. For instance, the aldehyde could be reacted with a chiral amine to form a chiral imine, which could then be used in asymmetric transformations. The pyrrole nitrogen and the benzyl group provide further sites for modification to create a well-defined chiral pocket. However, there is currently a lack of specific research demonstrating the application of chiral derivatives of this compound in organocatalytic transformations.

Contribution to the Synthesis of Functional Organic Materials Precursors

The aromatic and heterocyclic nature of this compound makes it a potential precursor for the synthesis of functional organic materials. Pyrrole-based materials are known for their interesting electronic and optical properties.

Building Blocks for Polymer and Oligomer Systems

The molecular architecture of this compound makes it a promising candidate for the synthesis of novel polymers and oligomers. The pyrrole ring is a well-known monomer for producing conducting polymers, and the presence of the N-substituted 2-fluorobenzyl group and the 2-carbaldehyde group offers several avenues for polymerization and functionalization.

N-substituted pyrrole derivatives are often utilized to enhance the processability of the resulting polymers. mdpi.com Unsubstituted polypyrrole is notoriously insoluble, which limits its application. The bulky 2-fluorobenzyl group at the nitrogen atom can disrupt the strong interchain interactions, potentially leading to polymers with improved solubility in common organic solvents. This increased solubility is crucial for solution-based processing techniques like spin-coating and printing, which are essential for the fabrication of electronic devices.

The aldehyde functionality at the 2-position provides a reactive site for various polymerization reactions. For instance, it can undergo condensation polymerization with other monomers containing active methylene (B1212753) groups or amino groups to form a variety of polymer backbones. This allows for the creation of copolymers with tailored properties by selecting appropriate comonomers.

Furthermore, the pyrrole ring itself can be polymerized through oxidative chemical or electrochemical methods. In this scenario, the this compound units would be incorporated into a polypyrrole backbone. The pendant 2-fluorobenzyl and carbaldehyde groups would then act as functional side chains, influencing the polymer's morphology, solubility, and electronic characteristics.

The table below summarizes potential polymerization strategies for this compound and the anticipated properties of the resulting polymers.

| Polymerization Strategy | Monomer(s) | Potential Polymer Structure | Anticipated Properties |

| Oxidative Polymerization | This compound | Polypyrrole backbone with pendant 2-fluorobenzyl and carbaldehyde groups | Improved solubility, functional handles for post-polymerization modification, potentially altered conductivity. |

| Condensation Polymerization | This compound and a diamine (e.g., ethylenediamine) | Poly(azomethine) or Schiff base polymer | Thermally stable, potentially semiconducting, may exhibit interesting optical properties. |

| Wittig-type Polymerization | This compound and a bis(phosphonium) salt | Poly(phenylene vinylene) analogue with pyrrole units | Potentially electroluminescent, suitable for organic light-emitting diodes (OLEDs). |

Precursors for Scaffolds with Unique Electronic or Optical Properties

The combination of the electron-rich pyrrole ring, the electron-withdrawing aldehyde group, and the fluorinated benzyl substituent in this compound suggests that materials derived from it could possess unique electronic and optical properties.

Electronic Properties:

The conductivity of polypyrrole-based materials is dependent on the conjugation length and the planarity of the polymer backbone. While the bulky N-benzyl group might increase solubility, it could also introduce steric hindrance, potentially reducing the planarity and thus the conductivity. researchgate.net However, the fluorine atom on the benzyl group could have a counteracting effect. Fluorine substitution in conjugated polymers is known to influence backbone planarity and electronic couplings through non-covalent interactions. nih.gov This could lead to more ordered chain packing in the solid state, which is beneficial for charge transport.

The aldehyde group can be further modified to introduce other functional groups that can fine-tune the electronic properties. For example, conversion to a cyano (-CN) group would increase the electron-accepting character of the substituent, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer. This is a common strategy in the design of n-type organic semiconductors.

Optical Properties:

Pyrrole-containing conjugated polymers are known to be optically active, often exhibiting strong absorption in the UV-visible region and, in some cases, fluorescence. The specific absorption and emission wavelengths are highly dependent on the molecular structure and the extent of conjugation. Research on pyrrole-2-carboxaldehyde dispersed in a polyvinyl alcohol (PVA) polymer matrix has shown that it exhibits detectable optical properties even in a solid form. researchgate.net

Polymers derived from this compound are expected to be chromophoric. The electronic transitions responsible for light absorption (π-π* transitions) would be influenced by the substituents. The aldehyde group, being a conjugating and electron-withdrawing group, would likely cause a red-shift in the absorption spectrum compared to unsubstituted polypyrrole. The 2-fluorobenzyl group's influence would be more subtle, potentially affecting the polymer's conformation and solid-state packing, which in turn can impact the optical properties.

The potential for creating materials with interesting optical properties is further enhanced by the reactivity of the aldehyde group. It can be used as a synthetic handle to attach various chromophores or fluorophores, leading to materials for applications in sensors, imaging, and organic electronics.

The table below outlines the potential effects of the structural features of this compound on the electronic and optical properties of its derived polymers.

| Structural Feature | Potential Effect on Electronic Properties | Potential Effect on Optical Properties |

| Pyrrole Ring | Forms the conjugated backbone for charge transport. | Primary chromophore, responsible for UV-visible absorption. |

| N-(2-Fluorobenzyl) Group | Enhances solubility, may affect planarity and interchain packing. Fluorine may promote ordered packing. nih.gov | Can influence solid-state optical properties through its effect on morphology. |

| 2-Carbaldehyde Group | Electron-withdrawing nature can lower LUMO level. Provides a reactive site for tuning electronic properties. | Extends conjugation, leading to a red-shift in absorption. Can be used to attach other optically active groups. |

Theoretical and Computational Chemistry Studies of 1 2 Fluorobenzyl 1h Pyrrole 2 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its stability, geometry, and chemical behavior. Computational methods like Density Functional Theory and Frontier Molecular Orbital Theory are central to analyzing this electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine the ground-state properties of molecules by calculating the electron density, which simplifies the complex problem of solving the Schrödinger equation for each electron. For 1-(2-fluorobenzyl)-1H-pyrrole-2-carbaldehyde, DFT calculations can predict key structural and electronic parameters.

These calculations typically begin with a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. From this optimized structure, a variety of properties can be determined. DFT has been successfully applied to study the structure of various pyrrole-based compounds. researchgate.net

Illustrative DFT-Calculated Ground State Properties Disclaimer: The following table contains hypothetical data for this compound, illustrating the types of properties obtained from DFT calculations. These are not published experimental or calculated values.

| Property | Illustrative Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | ~3.5 - 4.5 Debye | A measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density due to the electronegative F, N, and O atoms. |

| C=O Bond Length | ~1.22 Å | The calculated distance for the carbonyl double bond in the carbaldehyde group. |

| C-F Bond Length | ~1.36 Å | The calculated distance for the carbon-fluorine bond on the benzyl (B1604629) ring. |

| Dihedral Angle (Pyrrole-CH₂-Benzyl) | ~70° - 90° | The twist angle between the planes of the pyrrole (B145914) and fluorobenzyl rings, indicating a non-planar preferred conformation. |

These parameters provide a foundational understanding of the molecule's intrinsic electronic and structural characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher reactivity.

For this compound:

HOMO : The electron-rich pyrrole ring is expected to be the primary contributor to the HOMO, indicating that this part of the molecule is the most likely site for electrophilic attack.

LUMO : The electron-withdrawing carbaldehyde group and the fluorobenzyl group would lower the energy of the LUMO. This orbital would likely be distributed over the aldehyde and the aromatic rings, making these sites susceptible to nucleophilic attack.

Illustrative FMO Properties Disclaimer: The following table contains hypothetical data for this compound, illustrating the types of properties obtained from FMO analysis.

| Parameter | Illustrative Energy (eV) | Significance for Reactivity |

| HOMO Energy | -6.2 eV | Represents the energy of the most available electrons; a higher value indicates stronger nucleophilicity. |

| LUMO Energy | -1.5 eV | Represents the energy of the most accessible empty orbital; a lower value indicates stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates kinetic stability and chemical hardness. A smaller gap signifies higher reactivity. researchgate.net |

This analysis allows chemists to predict how the molecule will interact with other reagents. wikipedia.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface can be constructed to visualize the entire reaction mechanism. nih.gov

For this compound, several reaction types could be investigated computationally:

Electrophilic Aromatic Substitution : The pyrrole ring is susceptible to attack by electrophiles. DFT calculations could model the reaction with various electrophiles to predict the regioselectivity (i.e., which position on the ring is most reactive) and the activation energy for the reaction. quora.com

Reactions of the Aldehyde Group : The carbaldehyde group can undergo nucleophilic addition. Computational studies could elucidate the mechanism of its reaction with nucleophiles like organometallic reagents or amines, helping to predict the stereochemical outcome. researchgate.net

Cyclization Reactions : Under certain conditions, intramolecular reactions could be possible. Theoretical calculations could explore the feasibility of such pathways by determining the energy barriers associated with forming new rings.

By identifying the lowest-energy reaction pathway, these computational studies can explain experimental observations and predict the outcomes of new reactions, guiding the design of synthetic routes. organic-chemistry.org

Transition State Characterization for Key Synthetic Steps

Currently, there is a lack of published research specifically detailing the transition state characterization for the key synthetic steps involved in the formation of this compound. While general methodologies for the synthesis of N-substituted pyrrole-2-carbaldehydes exist, computational studies to elucidate the precise transition state geometries, vibrational frequencies, and activation energies for the synthesis of this specific fluorinated derivative have not been reported. Such studies would be instrumental in understanding the reaction mechanism and optimizing synthetic protocols.

Energy Profiles and Kinetic Barriers for Chemical Transformations

Detailed energy profiles and the calculation of kinetic barriers for chemical transformations involving this compound are not documented in available scientific literature. Computational investigations into the energy landscapes of its reactions, such as oxidation, reduction, or participation in condensation reactions, would provide critical data on reaction feasibility, potential intermediates, and the energetic hurdles that govern these processes. At present, this specific information remains an area for future research.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No specific Quantitative Structure-Reactivity Relationship (QSRR) studies have been published for this compound. QSRR models are developed to correlate a molecule's structural or physicochemical properties with its chemical reactivity. The development of such models for this compound would require a dataset of experimentally determined reactivity data for a series of structurally related compounds, which is not currently available. Future QSRR studies could predict the reactivity of new derivatives and guide the design of molecules with tailored chemical properties.

Future Directions and Emerging Research Avenues for 1 2 Fluorobenzyl 1h Pyrrole 2 Carbaldehyde

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde is expected to be heavily influenced by the principles of green chemistry, aiming for more environmentally benign and efficient processes. semanticscholar.orgresearchgate.net Traditional methods for synthesizing N-substituted pyrroles often involve multiple steps, harsh reagents, and volatile organic solvents. semanticscholar.org Emerging research, however, points towards more sustainable alternatives.

One promising avenue is the adoption of one-pot, multicomponent reactions that reduce waste by minimizing intermediate purification steps. rsc.org For instance, a plausible green synthesis could involve the Paal-Knorr reaction, condensing a suitable 1,4-dicarbonyl compound with 2-fluorobenzylamine (B1294385). semanticscholar.orgmdpi.com To enhance the green credentials of this process, researchers are exploring the use of heterogeneous catalysts, such as aluminas, which can be easily recovered and reused for multiple cycles. mdpi.com Furthermore, performing these reactions under solvent-free conditions or in green solvents like water or ethanol, potentially activated by microwave or ultrasound, could significantly reduce the environmental impact. semanticscholar.org

Another innovative and sustainable approach is the use of biocatalysis. Recent studies have demonstrated the enzymatic synthesis of pyrrole-2-carbaldehyde from pyrrole (B145914) using CO2 fixation, a process that operates under ambient conditions. mdpi.com Adapting such enzymatic systems for the N-benzylation step could represent a significant leap forward in the green synthesis of this target molecule. The conversion of carbohydrates into N-substituted pyrrole-2-carbaldehydes using mild acids like oxalic acid also presents a sustainable pathway, utilizing renewable feedstocks. researchgate.net

| Synthesis Strategy | Green Chemistry Principle | Potential Advantage |

| Paal-Knorr with heterogeneous catalysis | Use of recyclable catalysts, solvent-free conditions | Reduced catalyst waste, simplified purification, lower environmental impact. mdpi.com |

| One-pot multicomponent reactions | Atom economy, reduced waste | Fewer reaction steps, higher efficiency, less solvent usage. rsc.org |

| Biocatalytic synthesis | Use of renewable feedstocks, mild conditions | High selectivity, operation at ambient temperature and pressure, utilization of CO2. mdpi.com |

| Carbohydrate-based synthesis | Use of renewable feedstocks | Decreased reliance on petrochemical sources. researchgate.net |

Exploration of Novel Reaction Pathways and Unusual Reactivity

The aldehyde functional group on the pyrrole ring of this compound is a versatile handle for a wide array of chemical transformations. Future research will likely focus on uncovering novel reaction pathways that exploit the electronic properties of both the pyrrole ring and the 2-fluorobenzyl substituent.

One area of interest is the exploration of catalytic, enantioselective reactions. For example, the aldehyde could participate in asymmetric cycloaddition reactions. While not directly studied for this compound, related pyrrole-2-carbinols are known to form reactive intermediates that can engage in enantioselective [6+2] cycloadditions with other molecules, a process that could be catalyzed by chiral phosphoric acids. nih.gov Investigating similar transformations with this compound could lead to the synthesis of complex, chiral heterocyclic structures with potential biological activity.

Furthermore, the development of novel annulation reactions represents a significant opportunity. Copper- and iodine-mediated oxidative annulation has been used to synthesize pyrrole-2-carbaldehyde derivatives from simpler starting materials, a strategy that could be adapted to build more complex fused-ring systems starting from this compound. organic-chemistry.org Such reactions could provide access to novel polycyclic aromatic compounds with interesting photophysical or medicinal properties. The reactivity of the pyrrole ring itself towards electrophilic substitution, influenced by the N-benzyl group, also warrants further investigation to achieve regiocontrolled functionalization at the C3, C4, and C5 positions. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch synthesis to continuous flow manufacturing offers numerous advantages, including improved safety, consistency, and scalability. The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.

Continuous flow reactors, particularly microreactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes. syrris.comacs.orgacs.orgresearchgate.net For instance, the Hantzsch pyrrole synthesis, a classic method for forming the pyrrole ring, has been successfully implemented in a continuous flow setup, dramatically reducing reaction times and enabling rapid production of a library of substituted pyrroles. wikipedia.org A similar approach could be developed for the continuous synthesis of this compound.

The benefits of flow chemistry extend beyond the initial synthesis. Multi-step sequences, including purification and subsequent derivatization, can be "telescoped" into a single, uninterrupted process. syrris.comacs.orgresearchgate.net This would allow for the on-demand production of derivatives of this compound, facilitating rapid screening for various applications. The ability to scale up production by running the flow reactor for longer periods or by using parallel reactors makes this technology highly attractive for industrial manufacturing. acs.org

| Flow Chemistry Advantage | Implication for this compound |

| Precise reaction control | Higher yields and purity, reduced side-products. acs.org |

| Enhanced safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Rapid optimization | Automated systems allow for quick screening of reaction conditions. |

| Scalability | Production can be easily scaled from milligrams to kilograms. acs.org |

| Telescoped synthesis | Multi-step reactions can be performed in a single, continuous process, improving efficiency. syrris.comacs.orgresearchgate.net |

Design of Advanced Chemical Scaffolds for Diverse Applications in Synthetic Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous biologically active compounds and functional materials. nih.govresearchgate.net this compound is a prime candidate for the design of advanced chemical scaffolds, leveraging its distinct structural features.

The aldehyde group can be readily converted into a variety of other functional groups or used as an anchor point to construct more complex molecules. For example, it can be transformed into imines, oximes, or hydrazones, which can then be used in the synthesis of larger heterocyclic systems. The presence of the 2-fluorobenzyl group can influence the biological activity and pharmacokinetic properties of the resulting molecules, a feature often exploited in drug design to enhance metabolic stability or binding affinity.

This compound could serve as a key intermediate in the synthesis of novel potassium-competitive acid blockers (P-CABs), a class of drugs used to treat acid-related disorders. A structurally similar compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, is already used for this purpose. chemicalbook.com Furthermore, the pyrrole scaffold is known to be a component of various pesticides and anticancer agents. researchgate.netresearchgate.net Therefore, derivatives of this compound could be explored for these applications. The potential for this molecule to act as a precursor to novel dyes, polymers, or molecular sensors also represents an exciting avenue for future research.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde?

- Methodology : The synthesis typically involves a nucleophilic substitution reaction between 2-fluorobenzyl bromide and pyrrole-2-carbaldehyde derivatives. Key steps include:

- Base-mediated alkylation : Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 150°C) to facilitate substitution .

- Oxidation : If intermediates lack the aldehyde group, employ oxidizing agents like pyridinium chlorochromate (PCC) to introduce the carbaldehyde functionality .

- Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. How can ambiguities in NMR and X-ray crystallographic data be resolved during characterization?

- Methodology :

- Multi-technique validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystallographic data, use SHELX software for refinement, particularly SHELXL for small-molecule structures, to resolve ambiguities in bond lengths/angles .

- Comparative analysis : Cross-reference spectral data with structurally similar compounds (e.g., 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde) to identify discrepancies in chemical shifts or coupling constants .

Q. What precautions are essential when handling the aldehyde group in this compound?

- Methodology :

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Reactivity : Avoid exposure to nucleophiles (e.g., amines, thiols) to prevent unintended Schiff base formation. Use personal protective equipment (PPE) and adhere to SDS guidelines for aldehydes .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and biological activity compared to chloro or methyl analogs?

- Methodology :

- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the aldehyde group, enhancing covalent interactions with nucleophilic enzyme residues (e.g., lysine). Compare reaction kinetics with chloro/methyl analogs using LC-MS or stopped-flow spectroscopy .

- Biological assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination) against targets like proteases or kinases. Fluorine’s small size and lipophilicity improve metabolic stability, as shown in SAR studies of pyrrole derivatives .

Q. How can regioselectivity challenges in the alkylation step be addressed?

- Methodology :

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor N-alkylation over O-alkylation.

- Temperature control : Lower temperatures (e.g., 80°C) reduce side reactions, while microwave-assisted synthesis accelerates desired pathways .

- Computational modeling : Apply DFT calculations to predict reaction pathways and optimize substituent positioning .

Q. What strategies reconcile contradictions between spectroscopic data and computational predictions?

- Methodology :

- Dynamic NMR experiments : Detect conformational equilibria (e.g., rotamers) causing split peaks.

- DFT-NMR comparison : Use Gaussian or ORCA software to simulate NMR spectra from optimized geometries. Discrepancies >0.5 ppm may indicate unaccounted solvation or tautomerization .

Q. How can the compound’s role in enzyme inhibition be mechanistically validated?

- Methodology :

- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., aldose reductase) to visualize covalent adducts. Refine structures using SHELXL .

- Kinetic assays : Measure time-dependent inactivation and use irreversible inhibitors (e.g., SAHA) as positive controls. Confirm via dialysis experiments to assess reversibility .

Q. What advanced techniques confirm intermediates in oxidation/reduction pathways?

- Methodology :

- Trapping experiments : Use sodium borohydride to reduce transient intermediates (e.g., hemiaminals) for LC-MS analysis.

- In-situ monitoring : Employ ReactIR or UV-Vis spectroscopy to track aldehyde oxidation to carboxylic acids in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.